Lipophilicity (LogP) Differentiation: Cyclobutyl vs. Unsubstituted 2-Aminopyrimidine
N-cyclobutylpyrimidin-2-amine exhibits a calculated LogP value of 1.51, which is significantly higher than that of the unsubstituted core scaffold 2-aminopyrimidine . The introduction of the cyclobutyl group increases lipophilicity, impacting membrane permeability and solubility profiles.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.51 |
| Comparator Or Baseline | 2-Aminopyrimidine (unsubstituted core) LogP < 0 |
| Quantified Difference | Increase of >1.5 LogP units |
| Conditions | Calculated value; in silico prediction |
Why This Matters
A higher LogP value indicates increased lipophilicity, which directly influences compound partitioning into biological membranes and may affect oral absorption and CNS penetration potential, making it a distinct chemical entity for drug discovery programs.
